molecular formula C9H14N4OS B1308056 3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide

3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide

Cat. No.: B1308056
M. Wt: 226.3 g/mol
InChI Key: GLINEWRVFBKPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide: is a complex organic compound with the molecular formula C₉H₁₄N₄OS It is characterized by the presence of multiple functional groups, including an amino group, a cyano group, a morpholino ring, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide typically involves multi-step organic reactions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This reaction leads to the formation of an intermediate, which undergoes further cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or reduced cyano derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-cyano-N-methyl-3-morpholino-2-propenamide
  • 3-amino-2-cyano-N-methyl-3-piperidino-2-propenethioamide

Uniqueness

3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide is unique due to the presence of the morpholino ring and the thioamide group, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C9H14N4OS

Molecular Weight

226.3 g/mol

IUPAC Name

3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide

InChI

InChI=1S/C9H14N4OS/c1-12-9(15)7(6-10)8(11)13-2-4-14-5-3-13/h2-5,11H2,1H3,(H,12,15)

InChI Key

GLINEWRVFBKPBP-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C(=C(N)N1CCOCC1)C#N

Origin of Product

United States

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